molecular formula C18H15NO4 B11059619 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11059619
M. Wt: 309.3 g/mol
InChI Key: MHAAUNPAGNNOIK-YBEGLDIGSA-N
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Description

3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one is a complex organic compound featuring an indole core structure. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique substituents, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The introduction of the hydroxy and oxo groups can be achieved through selective substitution reactions. For instance, hydroxylation can be performed using reagents like hydrogen peroxide or osmium tetroxide.

    Formation of the Enone Moiety: The enone structure (4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl) can be synthesized through aldol condensation reactions, where an aldehyde reacts with a ketone in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, forming ketones or carboxylic acids.

    Reduction: Reduction reactions can target the enone moiety, converting it to saturated alcohols.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, indole derivatives are known for their bioactivity. This compound could be studied for its potential antiviral, anticancer, or antimicrobial properties.

Medicine

Medicinal chemistry often explores indole derivatives for drug development. This compound could be investigated for therapeutic applications, such as anti-inflammatory or neuroprotective agents.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors due to their structural similarity to natural biomolecules like tryptophan. This compound could modulate biological pathways by binding to specific proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.

    Serotonin: A neurotransmitter derived from tryptophan, featuring an indole structure.

Uniqueness

What sets 3-hydroxy-3-[(3Z)-4-hydroxy-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one apart is its combination of functional groups, which provides a unique set of chemical properties and potential biological activities. The presence of both hydroxy and oxo groups, along with the enone moiety, allows for a wide range of chemical reactions and interactions with biological targets.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

3-hydroxy-3-[(Z)-4-hydroxy-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one

InChI

InChI=1S/C18H15NO4/c20-13(10-16(21)12-6-2-1-3-7-12)11-18(23)14-8-4-5-9-15(14)19-17(18)22/h1-10,21,23H,11H2,(H,19,22)/b16-10-

InChI Key

MHAAUNPAGNNOIK-YBEGLDIGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C(=O)CC2(C3=CC=CC=C3NC2=O)O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)CC2(C3=CC=CC=C3NC2=O)O)O

Origin of Product

United States

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